molecular formula C10H16ClNO B1449100 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride CAS No. 1379981-80-2

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

Cat. No. B1449100
M. Wt: 201.69 g/mol
InChI Key: RONJDVPMECIZSI-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the CAS Number: 1379981-80-2 . It has a molecular weight of 201.7 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is 1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Cancer Therapy

FTY720, chemically related to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, has shown promise in cancer therapy. It functions as an immunosuppressant by activating sphingosine-1-phosphate receptors (S1PRs) and exhibits antitumor efficacy in several cancer models. The cytotoxic effect of FTY720 does not require phosphorylation, indicating S1PR-independent mechanisms, which are different from its immunosuppressive properties. This highlights the compound's potential in treating various cancers through unique molecular targets (Zhang et al., 2013).

Food Flavoring and Preservation

Branched aldehydes derived from amino acids, akin to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, play a critical role in food flavoring. These compounds contribute significantly to the flavor profiles of both fermented and non-fermented food products. Understanding the production and degradation pathways of these aldehydes is crucial for controlling food flavor and quality, emphasizing their importance in the food industry (Smit et al., 2009).

Antimicrobial Applications

Chitosan, a compound with a structural resemblance to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, exhibits notable antimicrobial potential. Its unique chemical structure, featuring a high charge density and reactive groups, enables a broad spectrum of applications, including its use as an antimicrobial agent in food and pharmaceutical formulations. The diverse mechanisms of action and the factors influencing its antimicrobial activity make chitosan a subject of significant interest in biomedical research (Raafat & Sahl, 2009).

Biomedical Adhesives

Inspired by mussel adhesive proteins, catechol-conjugated chitosan has emerged as a promising adhesive polymer for biomedical applications. This innovation, derived from the understanding of compounds like 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, demonstrates excellent hemostatic ability and tissue adhesion. Its development represents a significant advancement in the creation of wound healing patches, tissue sealants, and other medical materials (Ryu et al., 2015).

properties

IUPAC Name

2-amino-3-(3-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONJDVPMECIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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